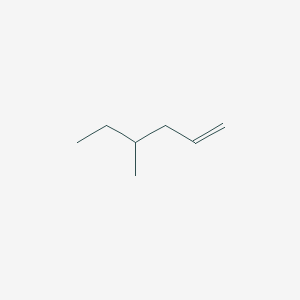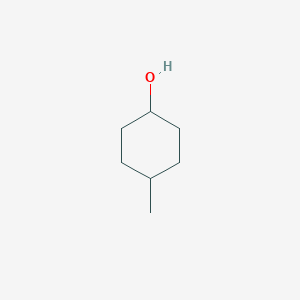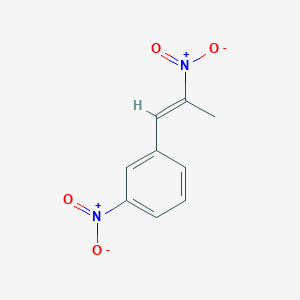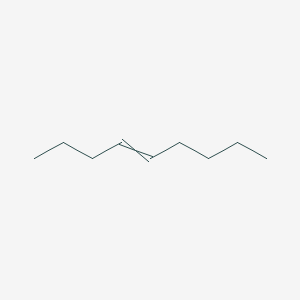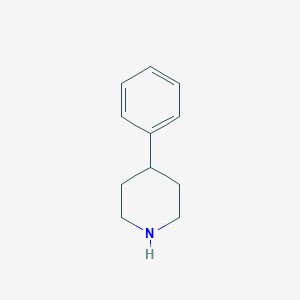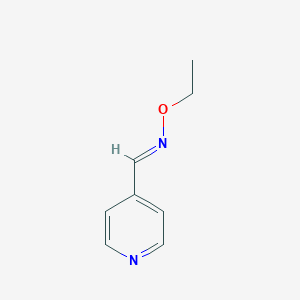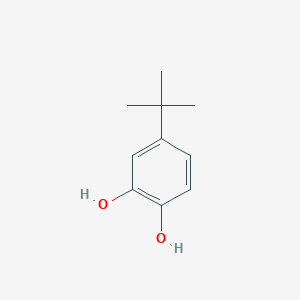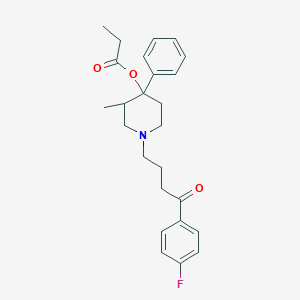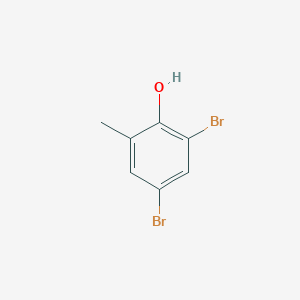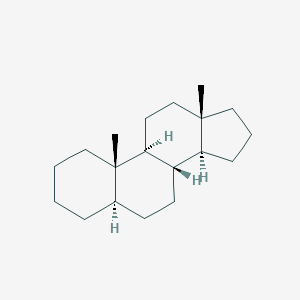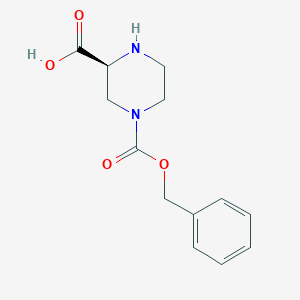
(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-Piperazine-2-carboxylic acid”, also known as S-PCA, is a chiral intermediate used in the production of pharmaceuticals and agrochemicals . It appears as a white to pale yellowish powder .
Synthesis Analysis
A semipurified aminopeptidase from Aspergillus oryzae (LAP2) has been applied for the chiral resolution of racemic piperazine-2-carboxamide into enantiopure (S)-piperazine-2-carboxylic acid .Molecular Structure Analysis
The CAS number for (S)-Piperazine-2-carboxylic acid is 147650-70-2 .Chemical Reactions Analysis
The biocatalytic transformations can usually be carried out in pure water . The immobilized catalyst showed 48–67% of retained activity and could be reused for more than 10 cycles in batch without any apparent loss of activity .Physical And Chemical Properties Analysis
(S)-Piperazine-2-carboxylic acid has an assay of 99.0% Min and an optical purity of 99.0% e.e. Min .Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Biocatalysis .
Summary of the Application
In this research, a semipurified aminopeptidase from Aspergillus oryzae (LAP2) was applied for the chiral resolution of racemic piperazine-2-carboxamide into enantiopure (S)-piperazine-2-carboxylic acid . This process offers numerous advantages over traditional organic chemistry, including excellent regio-, chemo-, and stereoselectivities, high functional group tolerance, and the ability to carry out biocatalytic transformations in pure water .
Methods of Application or Experimental Procedures
The free enzyme was characterized, and its first immobilization at high loadings (>20 mgprotein/gsupport) was achieved by testing different commercially available methacrylic resins . The immobilized catalyst showed 48−67% of retained activity and could be reused for more than 10 cycles in batch without any apparent loss of activity . The immobilized enzyme was also integrated into continuous flow mode, which led to a significant increase in productivity and allowed continuous operation for more than 24 h without affecting the reaction yield .
Results or Outcomes
The immobilized catalyst showed 48−67% of retained activity and could be reused for more than 10 cycles in batch without any apparent loss of activity . Moreover, the integration of the immobilized enzyme into continuous flow mode led to a significant increase in productivity and allowed continuous operation for more than 24 h without affecting the reaction yield .
Orientations Futures
The use of enzymes to produce chemicals offers numerous advantages over traditional organic chemistry . The immobilized enzyme was also integrated into continuous flow mode, which led to a significant increase in productivity and allowed continuous operation for more than 24 hours without affecting the reaction yield .
Propriétés
IUPAC Name |
(2S)-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLOIFJEXPDJGV-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H](N1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363828 |
Source


|
| Record name | (2S)-4-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid | |
CAS RN |
138812-69-8 |
Source


|
| Record name | (2S)-4-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

